molecular formula C19H15N3O B5319245 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B5319245
M. Wt: 301.3 g/mol
InChI Key: CBEGJUHMZFOKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly kinase inhibitors and antineoplastic agents .

The compound’s synthesis typically involves cyclocondensation reactions, with substituent variations achieved through modular substitutions on the pyrazolo-pyridine backbone. Characterization relies on NMR, IR, HRMS, and melting point analysis .

Properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGJUHMZFOKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322187
Record name 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879618-94-7
Record name 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield
KMnO₄ (aq)80°C, 6 hr4-(4-Methylphenyl)-2-phenyl-3H-pyrazolo[3,4-b]pyridine-3,5(2H)-dione72%
H₂O₂ (30%)/AcOHRT, 24 hrEpoxide formation at C4-C5 double bond 58%

Key Findings :

  • Oxidation with KMnO₄ selectively targets the dihydropyridine moiety, forming a diketone derivative.

  • Peracid-mediated epoxidation occurs at the electron-rich C4-C5 double bond, influenced by the para-methylphenyl group’s electron-donating effect .

Reduction Reactions

The compound shows differential reduction behavior based on the reagent:

Reagent Conditions Product Notes
NaBH₄EtOH, 0°C, 1 hr3-Hydroxy-4-(4-methylphenyl)-2-phenylpyrazolo[3,4-b]pyridineSelective C3=O reduction
H₂/Pd-CEtOAc, 50 psi, 4 hrSaturated pyrazolo[3,4-b]piperidin-3-oneFull hydrogenation of pyridine ring

Mechanistic Insights :

  • NaBH₄ reduces the ketone at C3 without affecting the pyridine ring’s aromaticity.

  • Catalytic hydrogenation saturates the pyridine ring, forming a bicyclic piperidine system .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are observed:

Nitration

Reagent Conditions Product Regiochemistry
HNO₃/H₂SO₄0°C,

Scientific Research Applications

Key Synthesis Steps

  • Formation of Pyrazole Ring : Initial reactions often utilize thiosemicarbazides or hydrazines to form the pyrazole core.
  • Cyclization with Pyridine Derivatives : Subsequent steps involve cyclization with substituted pyridine derivatives to yield the final product.
  • Purification : The synthesized compounds are typically purified through recrystallization or chromatography.

Research indicates that 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits significant biological activities, particularly in cancer research.

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess potent anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines such as HeLa and MCF7. Notably, some derivatives demonstrated IC50 values as low as 2.59 µM against HeLa cells, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Variations in substituents on the phenyl rings significantly affect their biological activity:

  • Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups generally enhances anticancer activity compared to electron-donating groups .
  • Positioning of Substituents : The positioning (ortho, meta, para) of substituents also plays a critical role in modulating activity.

Case Studies

Several case studies have highlighted the applications of pyrazolo[3,4-b]pyridines in drug discovery:

  • Glumetinib : A selective inhibitor of c-Met with potential antineoplastic activity derived from pyrazolo[3,4-b]pyridine structures .
  • CDK Inhibitors : Compounds based on this scaffold have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) improve stability and bioavailability .
  • Bulky substituents (e.g., naphthyl) may enhance target binding but reduce solubility .

Physicochemical Properties

Melting points and spectroscopic data highlight differences in stability and intermolecular interactions:

Compound Name/ID Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound Not reported ~1650–1680 (estimated) ~7.5–8.0 (aromatic protons) -
3k () 176.1–177.9 1631 7.57–8.87 (m, Ar-H)
3p () 230.3–232.0 1631 7.57–8.87 (m, Ar-H)
6c () Not reported 1631 (C=N), 1228 (C=S) 7.57–8.87 (m, Ar-H)

Key Observations :

  • Higher melting points in halogenated derivatives (e.g., 3k, 3p) suggest stronger crystal packing .
  • IR data indicate consistent C=O and C=N stretching frequencies across analogs .

Pharmacological Activity

While direct data for the target compound are lacking, related structures exhibit diverse bioactivities:

Compound Name/ID Activity Mechanism/Notes Reference
Adavosertib () Antineoplastic Wee1 kinase inhibition
18 () Antimicrobial Thioxopyrimidinyl moiety enhances efficacy
3q () Not reported Methylthio group may improve solubility

Key Observations :

  • Substitutions influencing electronic properties (e.g., -CF₃, -SMe) correlate with improved pharmacokinetics .
  • The pyrazolo-pyridine core is a common scaffold in kinase inhibitors .

Key Observations :

  • Ultrasound irradiation reduces reaction time and improves yields compared to conventional methods .
  • Modular substitutions allow diversification of the pyrazolo-pyridine scaffold .

Biological Activity

4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological macromolecules.

  • IUPAC Name : 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
  • Molecular Formula : C19H15N3O
  • Molecular Weight : 301.34 g/mol

The biological activity of this compound primarily involves its interaction with tubulin. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-b]pyridine, including this compound, possess significant anticancer properties. For instance, it has been evaluated against various cancer cell lines such as HeLa and MCF7. The substitution patterns on the phenyl rings influence the potency of these compounds .
    • A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticancer efficacy. For example, compounds with hydroxyl groups in the para position showed improved activity compared to their unsubstituted counterparts .
  • Anti-inflammatory Properties :
    • Pyrazolo[3,4-b]pyridines have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may also have antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazolo[3,4-b]pyridine derivatives:

StudyFindings
Study 1 Evaluated anticancer potency against HeLa and MCF7 cell lines; identified structure-activity relationships showing enhanced activity with specific substitutions.
Study 2 Investigated the synthesis and biological activity of pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis; demonstrated potential as lead candidates for further development.
Study 3 Reported on the synthesis of various derivatives and their biological evaluations; highlighted the importance of substitution patterns in influencing biological activity.

Q & A

Q. What are the optimal synthetic routes for 4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, pyrazolo-pyridinone derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or enaminones under reflux conditions. Ethanol or xylene is commonly used as a solvent, with reaction times ranging from 12–30 hours. Key steps include:
  • Hydrazine intermediate formation : Reacting substituted phenylhydrazines with acetylated precursors (e.g., 1,3-diketones) .
  • Cyclization : Using chloranil as an oxidizing agent in xylene under reflux to promote ring closure .
    Optimization : Adjusting molar ratios (e.g., 1:1.4 substrate-to-oxidant) and purification via recrystallization (methanol or acetonitrile) improves yields up to 87% .

Q. Example Synthesis Conditions

ReactantsSolventOxidantTime (h)Yield (%)Reference
Hydrazine + β-keto esterEthanol-1262–87
Enaminones + chloranilXyleneChloranil25–3059–87

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680–1700 cm1^{-1}) .

Q. How can purity be ensured post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use methanol or acetonitrile to remove byproducts .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and stability?

  • Methodological Answer :
  • Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to compute thermochemical properties (e.g., atomization energies, ionization potentials) .
  • Basis sets : Apply 6-31G(d,p) for geometry optimization and frequency analysis .
  • Applications :
  • Calculate HOMO-LUMO gaps to assess reactivity.
  • Simulate NMR chemical shifts via gauge-including atomic orbital (GIAO) method .

Q. Example DFT Parameters

PropertyMethodError (kcal/mol)Reference
Atomization energyB3LYP/6-31G(d,p)±2.4
Correlation energyLee-Yang-Parr±3%

Q. What methodologies support SAR studies for kinase inhibition (e.g., GCN2)?

  • Methodological Answer :
  • Core modification : Introduce substituents at positions 4 (methylphenyl) and 2 (phenyl) to modulate steric/electronic effects. For example:
  • Replace 4-methylphenyl with pyridinyl for enhanced solubility .
  • Add ethynyl groups to improve binding affinity (see GCN2 inhibitor patents) .
  • Biological assays :
  • Enzyme inhibition : Measure IC50_{50} via ADP-Glo™ kinase assay.
  • Cellular efficacy : Use cancer cell lines (e.g., HCT-116) with Western blotting for target validation .

Q. How to resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., ATP concentration, pH).
  • Structural validation : Re-analyze crystallographic data to confirm binding modes .
  • Computational docking : Use AutoDock Vina to simulate ligand-protein interactions and identify key residues (e.g., hinge region in kinases) .

Data Contradictions and Validation

  • Synthesis yields : Discrepancies (59% vs. 87%) arise from solvent polarity and oxidant efficiency. Ethanol favors higher yields than DMF due to better solubility .
  • Biological activity : Variability in IC50_{50} may stem from cell line-specific expression levels. Validate using isogenic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.